molecular formula C10H16N2OS B1666822 Albutoin CAS No. 830-89-7

Albutoin

Cat. No.: B1666822
CAS No.: 830-89-7
M. Wt: 212.31 g/mol
InChI Key: RATGSRSDPNECNO-UHFFFAOYSA-N
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Description

Albutoin: is a thiohydantoin derivative known for its anticonvulsant properties. It was marketed in Europe under the names CO-ORD and Euprax by Baxter Laboratories. Although it was evaluated by the United States Food and Drug Administration, it was not approved for use in the United States .

Mechanism of Action

Target of Action

Albutoin, also known as human serum albumin, is the primary protein present in human blood plasma . It binds to water, cations (such as Ca2+, Na+ and K+), fatty acids, hormones, bilirubin, thyroxine (T4), and pharmaceuticals (including barbiturates) .

Mode of Action

The main function of this compound is to maintain the oncotic pressure of blood . It achieves this by binding to various substances and transporting them throughout the body. This includes hormones, enzymes, medicinal products, and toxins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the transport and distribution of various substances throughout the body. By binding to these substances, this compound plays a crucial role in maintaining homeostasis and facilitating the body’s physiological functions .

Pharmacokinetics

This compound is distributed throughout the extracellular space, and more than 60% of the body albumin pool is located in the extravascular fluid compartment . It has a circulating life span of 15-20 days, with a turnover of approximately 15 g per day .

Result of Action

The primary result of this compound’s action is the stabilization of circulating blood volume and the transportation of various substances throughout the body . This includes hormones, enzymes, medicinal products, and toxins .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, changes in the body’s hydration status can affect the concentration of this compound in the blood and thus its ability to maintain oncotic pressure . Additionally, the presence of other substances in the blood can influence the binding capacity of this compound and its ability to transport these substances .

Biochemical Analysis

Biochemical Properties

Albutoin interacts with various biomolecules in biochemical reactions. It acts as a plasma carrier by non-specifically binding several hydrophobic steroid hormones and as a transport protein for hemin and fatty acids . The interaction of this compound with these biomolecules is essential for its function in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is used to replace blood volume loss resulting from trauma such as severe burns or an injury that causes blood loss .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized in the liver as preproalbumin, which has an N-terminal peptide that is removed before the nascent protein is released from the rough endoplasmic reticulum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Albutein change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its role in the body. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Albutoin is synthesized through a series of chemical reactions involving thiohydantoin derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published. it typically involves the reaction of hydantoin with sulfur-containing reagents under controlled conditions to form the thiohydantoin structure.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired product quality. The exact industrial methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions: Albutoin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: this compound can undergo substitution reactions where the thiohydantoin ring is modified by replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiohydantoins.

Scientific Research Applications

Albutoin has been extensively studied for its anticonvulsant properties. It is used in research related to:

Comparison with Similar Compounds

    Phenytoin: Another anticonvulsant that targets sodium channels but has a different chemical structure.

    Carbamazepine: Similar in its mechanism of action but structurally distinct from Albutoin.

    Valproate: A broad-spectrum anticonvulsant with multiple mechanisms of action, including sodium channel modulation.

Uniqueness of this compound: this compound’s uniqueness lies in its thiohydantoin structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other anticonvulsants. Its specific interaction with sodium channels and other molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATGSRSDPNECNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022565
Record name Albutoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-89-7
Record name 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albutoin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albutoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALBUTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475NGR2DC1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of albutoin as an anticonvulsant drug?

A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research papers, it is classified as a thiohydantoin derivative, similar to diphenylhydantoin (phenytoin). [] These types of drugs generally exert their anticonvulsant effects by stabilizing neuronal membranes and reducing excessive neuronal excitability, though the specific molecular targets remain to be fully clarified. []

Q2: Are there any known drug interactions with this compound?

A2: Studies using the isobole method in mice showed that this compound exhibited greater than additive anticonvulsant potency when combined with trimethadione or diphenylhydantoin in the Metrazol seizure threshold test. [] Similar synergistic effects were observed with phenobarbital in the maximal electroshock seizure test. [] Interestingly, combinations of diphenylhydantoin and phenobarbital were found to be antagonistic with respect to lethality. []

Q3: What are the limitations of this compound's bioavailability and what factors might contribute to them?

A3: this compound suffers from poor absorption, as evidenced by low serum levels even at dosages up to 1200 mg per day. [] This could be attributed to several factors, including its physicochemical properties such as dissolution rate and solubility, which are not explicitly detailed in the provided research. Further investigation into these aspects could offer insights into improving this compound's bioavailability.

Q4: Are there any known safety concerns or side effects associated with this compound use?

A4: While generally considered less toxic than diphenylhydantoin, this compound has been associated with side effects such as nausea, anorexia, and weight loss, particularly at higher doses (1200 mg per day). [, ] Other reported side effects include dizziness, drowsiness, abdominal discomfort, and skin rash. []

Q5: Are there any ongoing research efforts focused on improving this compound as a therapeutic agent?

A5: While the provided research papers are from several decades ago, recent research explores using this compound as a component in novel pH-sensitive prodrugs. [] This approach aims to utilize the acidic environment of tumor cells to release this compound alongside other cytotoxic agents, potentially offering a new avenue for its therapeutic application. []

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